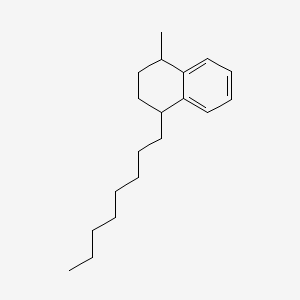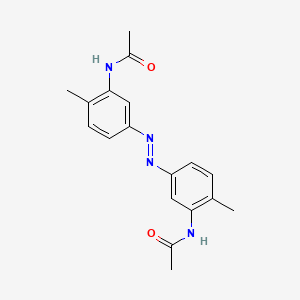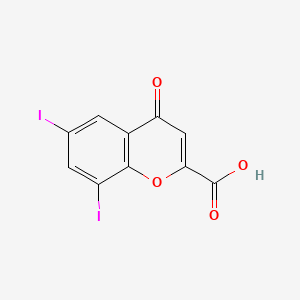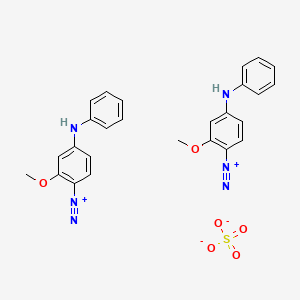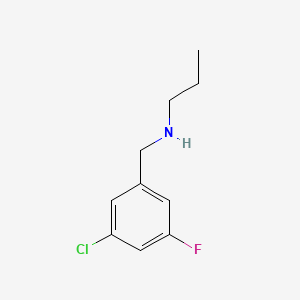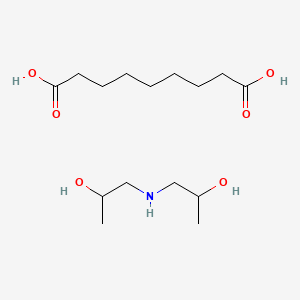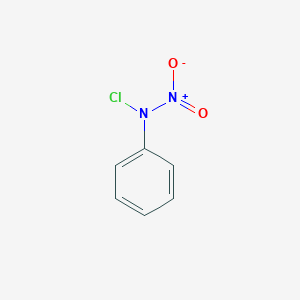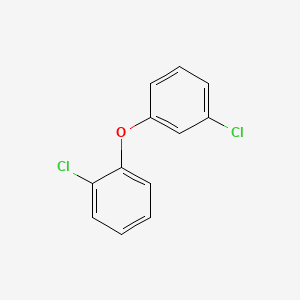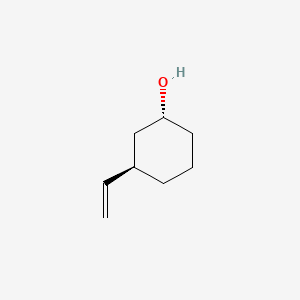
trans-3-Vinylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Vinylcyclohexan-1-ol: is an organic compound with the molecular formula C8H14O It is a cyclohexanol derivative where a vinyl group is attached to the third carbon atom in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-3-Vinylcyclohexan-1-ol involves the hydroboration-oxidation of 3-vinylcyclohexene. The reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.
Grignard Reaction: Another method involves the Grignard reaction where 3-vinylcyclohexanone is reacted with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Vinylcyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Vinylcyclohexanone, 3-Vinylcyclohexanal
Reduction: 3-Vinylcyclohexane
Substitution: 3-Vinylcyclohexyl chloride
科学的研究の応用
Chemistry:
Synthesis Intermediate: trans-3-Vinylcyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: It can be used in the production of polymers and copolymers with specific properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents due to its unique structural features.
Industry:
Fragrance and Flavor Industry: this compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Material Science: It is used in the development of new materials with specific mechanical and chemical properties.
作用機序
The mechanism of action of trans-3-Vinylcyclohexan-1-ol involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in addition, substitution, and elimination reactions. The vinyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
類似化合物との比較
cis-3-Vinylcyclohexan-1-ol: The cis isomer of the compound, which has different spatial orientation and potentially different reactivity.
3-Vinylcyclohexanone: A ketone derivative with similar structural features but different functional groups.
3-Vinylcyclohexane: A hydrocarbon with a vinyl group but lacking the hydroxyl functionality.
Uniqueness: trans-3-Vinylcyclohexan-1-ol is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its cis isomer.
特性
CAS番号 |
43101-34-4 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(1R,3R)-3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
InChIキー |
ZYBGGGUBHNFAEV-HTQZYQBOSA-N |
異性体SMILES |
C=C[C@@H]1CCC[C@H](C1)O |
正規SMILES |
C=CC1CCCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


